2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride - 1185121-45-2

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Catalog Number: EVT-2870398
CAS Number: 1185121-45-2
Molecular Formula: C11H13ClF3NO
Molecular Weight: 267.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Example: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist [].
Synthesis Analysis
  • Example: The synthesis of J-111,225, a 1β-methylcarbapenem, was achieved using 4-mercapto-2-14-(N-methylaminomethyl)phenyl]pyrrolidine (2a) as a precursor. This involved a coupling reaction with p-nitrobenzyl (PNB)-protected 1β-methylcarbapenem enolphosphate (3a), followed by PNB group removal [].
Molecular Structure Analysis
  • Example: X-ray crystallography revealed that 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride (C26H23Cl4N3O2S) crystallizes in the monoclinic system, space group P21/c. The thienopyridine ring is nearly planar, with a dihedral angle of 0.6° between the thiophene and pyridine planes [].
Mechanism of Action
  • Example: Wortmannin, a PI3K inhibitor, enhances TLR-mediated iNOS expression and cytokine production by inhibiting PI3K activity, leading to increased NF-κB activation and cytokine mRNA production [].
Physical and Chemical Properties Analysis
  • Example: 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) displays favorable CNS multiparameter optimization (CNS MPO) properties, indicating drug-likeness and potential for CNS penetration [].
Applications
  • Example: (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) is a selective vasopressin V1b receptor antagonist explored for its potential therapeutic benefits in treating stress and anxiety disorders [].
Future Directions
  • Example: Further research on mGlu7 NAMs like VU6012962 could involve optimizing its pharmacokinetic properties, exploring its efficacy in other preclinical models of anxiety and CNS disorders, and ultimately progressing it to clinical trials [].

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. []
  • Relevance: While structurally distinct from 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, TP0439150 is discussed alongside the development of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n), which also targets GlyT1 and shares the trifluoromethoxyphenyl moiety with the target compound. This suggests a potential research interest in the trifluoromethoxyphenyl group for GlyT1 inhibition. []

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It shows favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: This compound is structurally related to 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride through the presence of the 4-(trifluoromethoxy)phenyl moiety. Both compounds also contain a nitrogen-containing heterocycle, although the specific heterocycle and its substitution pattern differ. The shared trifluoromethoxyphenyl group and heterocyclic elements suggest a possible structure-activity relationship of interest. []

2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

  • Compound Description: This compound is a benzimidazole derivative characterized by a 4-(trifluoromethoxy)phenyl group attached to the benzimidazole ring. Its crystal structure reveals intermolecular interactions, including N—H⋯N hydrogen bonds and stacking interactions. []
  • Relevance: This compound shares the key 4-(trifluoromethoxy)phenyl structural motif with 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride. The difference lies in the core heterocycle, with benzimidazole replacing pyrrolidine. This highlights a potential exploration of aromatic vs. saturated heterocycles in relation to the target compound's properties. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans, influenced by an inhibitory metabolite. []
  • Relevance: AMG 487 is structurally related to 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride through the presence of the 4-(trifluoromethoxy)phenyl substructure. While AMG 487 possesses a more complex structure overall, the shared moiety suggests a possible interest in how this group influences the pharmacological properties of different chemical scaffolds. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and shows efficacy in an animal model of cognitive impairment. []
  • Relevance: This compound shares the 4-(trifluoromethoxy)phenyl moiety with 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride. Although the remaining structures differ significantly, the presence of the shared group suggests a potential exploration of its influence on target specificity and pharmacological activity across different chemical series. []

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). It exhibits in vivo efficacy in preclinical anxiety models. []
  • Relevance: This compound is structurally related to 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride by the inclusion of the trifluoromethoxyphenyl group. Although the position of the trifluoromethoxy substituent on the phenyl ring differs slightly, the presence of this shared moiety suggests an exploration of its effects on physicochemical properties and biological activity across different chemical series. []

Diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate

  • Compound Description: This compound is a novel amidoxime derivative evaluated for antileishmanial activity against Leishmania amazonensis. It shows moderate activity against the promastigote form of the parasite. []
  • Relevance: Although structurally distinct from 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, both compounds are studied in the context of parasitic diseases. This suggests a potential area of overlapping research interest, exploring different chemical scaffolds for similar therapeutic applications. []

Properties

CAS Number

1185121-45-2

Product Name

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.68

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H

InChI Key

CQVGKBSZXQYCTD-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.